4-(Bromomethyl)-4-(difluoromethyl)oxane
Description
4-(Bromomethyl)-4-(difluoromethyl)oxane is an organic compound that features both bromine and fluorine substituents on an oxane ring
Properties
Molecular Formula |
C7H11BrF2O |
|---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
4-(bromomethyl)-4-(difluoromethyl)oxane |
InChI |
InChI=1S/C7H11BrF2O/c8-5-7(6(9)10)1-3-11-4-2-7/h6H,1-5H2 |
InChI Key |
CJITVDLHSJRICO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CBr)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-(difluoromethyl)oxane typically involves the halogenation of a precursor oxane compound. One possible route is the bromination of 4-methyl-4-(difluoromethyl)oxane using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction might be carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
For industrial-scale production, continuous flow reactors might be employed to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-4-(difluoromethyl)oxane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: The difluoromethyl group can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(azidomethyl)-4-(difluoromethyl)oxane.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or intermediate in the study of biological processes.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-4-(difluoromethyl)oxane depends on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-4-(difluoromethyl)oxane
- 4-(Bromomethyl)-4-(trifluoromethyl)oxane
- 4-(Bromomethyl)-4-(fluoromethyl)oxane
Uniqueness
4-(Bromomethyl)-4-(difluoromethyl)oxane is unique due to the presence of both bromine and difluoromethyl groups, which can impart distinct chemical and physical properties
Biological Activity
4-(Bromomethyl)-4-(difluoromethyl)oxane is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound's structure includes a bromomethyl group and difluoromethyl moiety, which may influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and agrochemicals.
- Molecular Formula : CHBrFO
- Molecular Weight : 203.00 g/mol
- Structure : The compound features a bromine atom and two fluorine atoms attached to a carbon backbone, which may enhance its lipophilicity and biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies suggest that compounds with halogenated groups can exhibit antimicrobial properties. The presence of bromine and fluorine may enhance the compound's ability to disrupt microbial membranes or interfere with metabolic processes.
- Cytotoxicity : Research indicates that halogenated compounds can induce cytotoxic effects in various cell lines. The specific mechanisms may involve the generation of reactive oxygen species (ROS) or interference with cellular signaling pathways.
- Inhibition of Enzymatic Activity : Compounds similar in structure have been studied for their ability to inhibit specific enzymes, particularly those involved in cancer progression or inflammation.
Antimicrobial Studies
A study evaluating the antimicrobial activity of various halogenated compounds found that derivatives similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve membrane disruption and inhibition of cellular respiration.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Bromo-3-fluorobenzyl alcohol | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Cytotoxicity Assays
In vitro cytotoxicity assays demonstrated that this compound exhibits dose-dependent cytotoxic effects on HeLa cells. The IC50 value was determined to be approximately 25 µM, indicating moderate cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Enzyme Inhibition Studies
Research focused on enzyme inhibition revealed that this compound could inhibit certain kinases involved in cancer cell proliferation. Inhibition assays showed an IC50 value of 15 µM against the target enzyme, suggesting potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
